molecular formula C17H13BrO3 B2537061 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one CAS No. 610754-38-6

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No. B2537061
CAS RN: 610754-38-6
M. Wt: 345.192
InChI Key: AUXPMQAZOGNNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of chromen-4-one, which is a class of compounds known as coumarins. Coumarins are often found in plants and have various biological activities . The 4-bromophenyl group indicates the presence of a bromine atom on the phenyl ring, which could potentially enhance the biological activity of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one core, with the various substituents attached at the 3, 7, and 2 positions. The presence of the bromine atom would likely have a significant impact on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, focusing on six unique applications:

Anticancer Research

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including breast, lung, and prostate cancers. The compound’s mechanism involves inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels that supply tumors), making it a promising candidate for developing new anticancer therapies .

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2). These properties make it a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Its antioxidant properties are being explored for developing supplements and pharmaceuticals aimed at mitigating oxidative damage .

Antimicrobial Research

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit essential enzymes makes it a candidate for developing new antibiotics and antifungal agents. This is particularly important in the context of rising antibiotic resistance .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, many coumarin derivatives have been found to have anti-inflammatory, antiviral, and anticancer activities .

properties

IUPAC Name

3-(4-bromophenyl)-7-methoxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(20-2)9-15(14)21-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXPMQAZOGNNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one

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